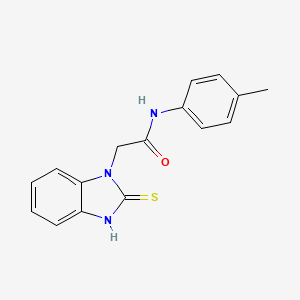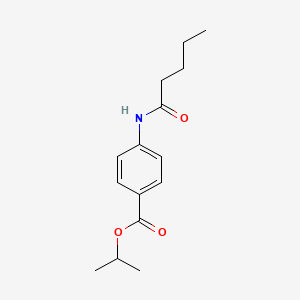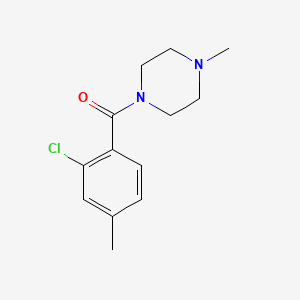![molecular formula C22H22N2O2 B5761882 2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide is a chemical compound commonly known as MPAPA. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. In
科学的研究の応用
MPAPA has been the focus of several scientific studies due to its potential applications in various fields. One of the main areas of interest is medicinal chemistry, where MPAPA has shown promising results as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. Additionally, MPAPA has been investigated for its potential use as a fluorescent probe for the detection of biomolecules in living cells.
作用機序
The mechanism of action of MPAPA is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a role in various biochemical pathways. For example, MPAPA has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. Additionally, MPAPA has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects
MPAPA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-diabetic, and anti-inflammatory activities. In vitro studies have shown that MPAPA can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce the expression of pro-inflammatory cytokines. Additionally, MPAPA has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models.
実験室実験の利点と制限
One of the main advantages of MPAPA for lab experiments is its synthetic nature, which allows for precise control over its chemical properties and structure. Additionally, MPAPA has been shown to have low toxicity and good stability, making it suitable for long-term experiments. However, one limitation of MPAPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on MPAPA, including further investigation of its mechanism of action and potential applications in drug development. Additionally, MPAPA could be further explored for its potential use as a fluorescent probe for the detection of biomolecules in living cells. Finally, the synthesis of MPAPA could be optimized to improve yield and purity, making it more suitable for large-scale production.
合成法
The synthesis of MPAPA involves several steps, including the reaction of 2-methylphenylamine with formaldehyde to form 2-methylphenylamine formaldehyde resin. The resin is then reacted with 2-(3-bromophenoxy) acetic acid to form the intermediate product, which is further reacted with N-phenylacetamide to form MPAPA. The yield of the final product is typically around 60%, and the purity can be increased through recrystallization.
特性
IUPAC Name |
2-[3-[(2-methylanilino)methyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-17-8-5-6-13-21(17)23-15-18-9-7-12-20(14-18)26-16-22(25)24-19-10-3-2-4-11-19/h2-14,23H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZQHXOAVBHUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)